(3-Bromo-5-chloro-4-methoxyphenyl)methanol
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Overview
Description
(3-Bromo-5-chloro-4-methoxyphenyl)methanol is an organic compound with the molecular formula C8H8BrClO2 It is characterized by the presence of bromine, chlorine, and methoxy groups attached to a phenyl ring, along with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-chloro-4-methoxyphenyl)methanol typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a methoxy-substituted phenylmethanol precursor. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures to ensure selective substitution at the desired positions on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-chloro-4-methoxyphenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove halogen atoms or convert the methanol group to a methyl group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
Oxidation: Formation of 3-bromo-5-chloro-4-methoxybenzaldehyde or 3-bromo-5-chloro-4-methoxybenzoic acid.
Reduction: Formation of 3-bromo-5-chloro-4-methoxytoluene.
Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Bromo-5-chloro-4-methoxyphenyl)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Bromo-5-chloro-4-methoxyphenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms and the methoxy group can influence its binding affinity and specificity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-4-methoxyphenyl)methanol
- (3-Bromo-5-chloro-4-methylphenyl)methanol
- (3-Bromo-5-chloro-4-hydroxyphenyl)methanol
Uniqueness
(3-Bromo-5-chloro-4-methoxyphenyl)methanol is unique due to the specific combination of bromine, chlorine, and methoxy groups on the phenyl ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both bromine and chlorine atoms enhances its potential for selective interactions in chemical and biological systems.
Properties
IUPAC Name |
(3-bromo-5-chloro-4-methoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3,11H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTCFWVOUMEEKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)CO)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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